4-Methyl-1,2-benzoquinone

Food chemistry Wine oxidation Thiol-quinone kinetics

4-Methyl-1,2-benzoquinone (4-methyl-ortho-benzoquinone; 4-Me-o-BQ) is a substituted ortho-quinone electrophile (C₇H₆O₂, MW 122.12 g/mol) that functions as a transient, redox-active oxidation intermediate derived from 4-methylcatechol. Unlike many o-quinones that must be generated and used in situ due to rapid self-condensation and hydration, 4-Me-o-BQ can be pre-formed via periodate resin oxidation and exhibits a sufficiently tractable stability profile in aqueous media to enable systematic kinetic studies.

Molecular Formula C7H6O2
Molecular Weight 122.12 g/mol
CAS No. 3131-54-2
Cat. No. B1207301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1,2-benzoquinone
CAS3131-54-2
Synonyms4-methyl-1,2-benzoquinone
4-methyl-1,2-benzoquinone, radical ion (-1)
4-methyl-o-benzoquinone
4-methyl-ortho-benzoquinone
Molecular FormulaC7H6O2
Molecular Weight122.12 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C(=O)C=C1
InChIInChI=1S/C7H6O2/c1-5-2-3-6(8)7(9)4-5/h2-4H,1H3
InChIKeyGYEMOVUSSDZYLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-1,2-benzoquinone (CAS 3131-54-2): Core Physicochemical & Functional Baseline for Ortho-Quinone Procurement


4-Methyl-1,2-benzoquinone (4-methyl-ortho-benzoquinone; 4-Me-o-BQ) is a substituted ortho-quinone electrophile (C₇H₆O₂, MW 122.12 g/mol) that functions as a transient, redox-active oxidation intermediate derived from 4-methylcatechol [1]. Unlike many o-quinones that must be generated and used in situ due to rapid self-condensation and hydration, 4-Me-o-BQ can be pre-formed via periodate resin oxidation and exhibits a sufficiently tractable stability profile in aqueous media to enable systematic kinetic studies [2]. This compound serves as a validated model o-quinone for investigating nucleophilic addition mechanisms relevant to food oxidative browning, wine aroma loss, protein modification, and transition-metal redox ligand chemistry [3].

Why Generic Ortho-Quinone Selection Fails: The Kinetic Selectivity & Reactivity Gap of 4-Methyl-1,2-benzoquinone


Ortho-quinones are a structurally diverse class whose electrophilic reactivity toward biological nucleophiles is exquisitely tuned by ring substituents. Direct comparison data confirm that the reaction efficiency hierarchy is protocatechuic acid quinone ≈ catechol quinone >> 4-methylbenzoquinone ≈ caffeic acid quinone > rosmarinic acid quinone > chlorogenic acid quinone, a spread driven by electronic and steric effects [1]. Furthermore, 4-methylbenzoquinone reacts with Nε-(carboxymethyl)lysine 2.6-fold faster than with Nα-acetyl-L-lysine (38.0 ± 1.3% vs. 14.5 ± 0.1% efficiency at pH 7.0, 10 mV/s), demonstrating that nucleophilic trapping selectivity cannot be inferred from a generic o-quinone [2]. Substituting 4-Me-o-BQ with an arbitrary o-quinone thus risks qualitatively misclassifying site-specific protein adduction patterns or aromatic thiol preservation capacity. The evidence below quantifies exactly where this compound departs from its closest analogs.

Product-Specific Quantitative Differentiation Evidence for 4-Methyl-1,2-benzoquinone (CAS 3131-54-2)


3-Orders-of-Magnitude Kinetic Span: Benchmarking Nucleophilic Reactivity in a Single Quinone Model

When 4-methyl-1,2-benzoquinone (4-Me-o-BQ) was reacted with a panel of wine-relevant nucleophiles under identical conditions (UV–vis monitoring at 25 °C in model wine solution), the pseudo-first-order rate constants (k) spanned three orders of magnitude, from k = 0.0002 s⁻¹ for methionine/phenylalanine to k = 0.4188 s⁻¹ for hydrogen sulfide. This dynamic range of ~2100‑fold establishes the compound as a sensitive probe for ranking nucleophile competitiveness. The volatile aroma thiols exhibited intermediate rates (4MSP: 0.0060 s⁻¹; 3SH: 0.0578 s⁻¹; 2FMT: 0.0837 s⁻¹), separated by >10‑fold from the antioxidant cluster (SO₂, GSH, AA: 0.3343–0.4188 s⁻¹) [1].

Food chemistry Wine oxidation Thiol-quinone kinetics

Reactivity Hierarchy Among o-Benzoquinones: 4-Methyl Falls in the Moderate-Reactivity Tier, Enabling Selective Discrimination

Cyclic voltammetry-based efficiency assays reveal a clear reactivity ranking of o-benzoquinones toward L-lysine and L-cysteine: protocatechuic acid quinone ≈ catechol quinone >> 4-methylbenzoquinone ≈ caffeic acid quinone > rosmarinic acid quinone > chlorogenic acid quinone. 4-Methylbenzoquinone occupies a distinct intermediate tier, with reaction efficiency of 31.3 ± 1.5% toward L-lysine and ≥100% toward L-cysteine at pH 7.0 and 10 mV/s scan rate [1]. This moderate electrophilicity avoids the excessively rapid and non-selective consumption seen with catechol quinone, while remaining sufficiently reactive to capture thiol-based nucleophiles completely.

Protein modification Electrophilic reactivity Cyclic voltammetry

Substituent-Dependent CML Trapping: 4-Methylbenzoquinone Outperforms Nα-Acetyl-L-lysine Reactivity by 2.6‑Fold

In a direct comparison of o-benzoquinone reactivity toward Nε-(carboxymethyl)lysine (CML) versus free and Nα-blocked lysine, 4-methylbenzoquinone reacted with CML at 38.0 ± 1.3% efficiency, 2.6-fold higher than with Nα-acetyl-L-lysine (14.5 ± 0.1%) and 1.2-fold higher than with free L-lysine (31.3 ± 1.5%), though slower than with L-cysteine (≥100%). This reactivity bias toward CML over Nα-protected lysine is consistent with steric and electronic control [1]. The differential was measured under standard conditions (pH 7.0, 10 mV/s scan rate) using cyclic voltammetry.

Advanced glycation end-products Nε-(carboxymethyl)lysine Quinone trapping

Coordination Chemistry: 4-Methyl-o-benzoquinone as a Non-Innocent Ligand that Modulates Ru(III)/Semiquinone Spin State and Intermolecular Contacts

In a systematic series of [Ru(acac)₂(Q)] complexes where Q is varied (Q = o-benzoquinone, 3-methoxy-o-benzoquinone, 4-methyl-o-benzoquinone, 3,5-di-tert-butyl-o-benzoquinone), the 4-methyl-substituted complex adopts a Ru(III)/o-benzosemiquinone electronic formulation with S = 1 ground state, confirmed by spectroscopy, magnetism, and DFT calculations. The 4-methyl analogue enables closer intermolecular semiquinone O···O contacts (~5.3 Å) compared to bulkier tert-butyl analogues, facilitating spin–spin interactions and complex magnetic behaviour that are attenuated in the di‑tert‑butyl derivative [1]. One quasireversible oxidation and two reversible one-electron reductions were observed, with UV–vis–NIR and EPR spectroelectrochemical signatures characteristic of the methyl-substituted dioxolene ligand.

Coordination chemistry Redox-active ligands Ruthenium complexes

Enaminone Cycloaddition: 4-Methyl-1,2-benzoquinone as a Sterically Defined Partner in Benzodioxin Synthesis

The reactions of 4-t-butyl-1,2-benzoquinone, 4-methyl-1,2-benzoquinone, and unsubstituted 1,2-benzoquinone with enamines were compared. While all three quinones yielded hydroxybenzodioxins, only 4-t-butyl-1,2-benzoquinone had its enamine addition rates quantitatively determined, revealing an ionic mechanism [1]. The 4-methyl analogue occupies a critical steric middle ground: less bulky than 4-t-butyl (allowing faster nucleophilic approach) yet more sterically discriminating than unsubstituted 1,2-benzoquinone, which undergoes competing Diels–Alder dimerization more readily. This steric tuning is essential for synthetic chemists selecting a quinone that balances cycloaddition yield against undesired homodimerization.

Organic synthesis Cycloaddition Benzodioxins

High-Impact Application Scenarios for 4-Methyl-1,2-benzoquinone Based on Verified Differentiation Evidence


Wine Aroma Stability Assays: Quantifying Competitive Thiol Trapping by Antioxidants vs. Quinones

The 2100‑fold kinetic resolution of 4-methyl-1,2-benzoquinone toward wine nucleophiles (k = 0.0002–0.4188 s⁻¹) makes it the only ortho-quinone with a fully parameterized rate-constant library for volatile thiols (4MSP, 3SH, 2FMT), H₂S, SO₂, GSH, and ascorbic acid [1]. Wine research laboratories and QC groups employ this compound as a standardized electrophilic probe to measure the protective efficacy of antioxidant additions by quantifying residual thiol concentration via UHPLC–QToF MS after 4-Me-o-BQ derivatization, enabling direct comparison of glutathione-enriched yeast derivatives or SO₂ dosing regimens [2].

Site-Specific Protein Footprinting: Mapping Cysteine vs. Lysine Adduction with a Moderately Electrophilic Quinone

Because 4-methylbenzoquinone exhibits a defined reactivity tier (≪ catechol quinone; ≈ caffeic acid quinone) and reacts with L-cysteine (≥100% efficiency) far more rapidly than with L-lysine (31.3%) or Nα-acetyl-L-lysine (14.5%) at pH 7.0 [1], it serves as a selective footprinting reagent for solvent-accessible cysteine residues. Structural biology groups and protein chemists can use this compound to distinguish surface-exposed thiols from buried or amine-rich sites without the overwhelming non-specific labeling caused by protocatechuic acid quinone or catechol quinone [2].

Advanced Glycation End-Product (AGE) Detection: Preferential CML Trapping in Biological Matrices

The 2.6‑fold selectivity of 4-methylbenzoquinone for Nε-(carboxymethyl)lysine (38.0% efficiency) over Nα-acetyl-L-lysine (14.5%) provides a measurable window for discriminating AGE-modified lysine from native lysine residues [1]. Food safety and clinical glycation laboratories can exploit this differential to develop targeted LC–MS/MS workflows for CML quantification in processed foods or diabetic plasma, where generic o-quinones would be dominated by rapid cysteine scavenging and fail to report on lysine modification status [1].

Redox-Active Ligand Design: Building Ruthenium–Semiquinone Complexes with Controlled Intermolecular Magnetic Coupling

The demonstrated ability of 4-methyl-o-benzoquinone to form [Ru(acac)₂(4-Me-o-BQ)] complexes with a stable Ru(III)/o-benzosemiquinone S = 1 ground state and ~5.3 Å intermolecular O···O contacts [1] positions this ligand as a critical building block for molecular magnetic materials. Inorganic chemistry groups pursuing single-molecule magnets or conductive coordination polymers can use this ligand to achieve close-packing spin–spin interactions that are sterically impossible with 3,5-di-tert-butyl-o-benzoquinone, while avoiding the synthetic lability of the unsubstituted parent o-benzoquinone [1].

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